molecular formula C19H14F5NO5 B8820144 Ald-Ph-amido-PEG1-C2-Pfp ester CAS No. 2101206-67-9

Ald-Ph-amido-PEG1-C2-Pfp ester

Cat. No.: B8820144
CAS No.: 2101206-67-9
M. Wt: 431.3 g/mol
InChI Key: JUOKBCYOAVSJOJ-UHFFFAOYSA-N
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Description

Ald-Ph-amido-PEG1-C2-Pfp ester is a specialized chemical compound used primarily as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound features a non-cleavable polyethylene glycol (PEG) unit, which enhances its stability and solubility. The presence of the pentafluorophenyl (Pfp) ester group facilitates the conjugation of antibodies to drugs, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG1-C2-Pfp ester typically involves several steps:

    Formation of the PEG Linker: The PEG unit is synthesized by polymerizing ethylene oxide. This process can be controlled to achieve the desired molecular weight and chain length.

    Introduction of the Amido Group: The PEG chain is then functionalized with an amido group through a reaction with an appropriate amine.

    Attachment of the Ald-Ph Group: The aldehyde-phenyl (Ald-Ph) group is introduced via a condensation reaction with the amido-PEG intermediate.

    Formation of the Pfp Ester: Finally, the pentafluorophenyl ester is formed by reacting the Ald-Ph-amido-PEG intermediate with pentafluorophenol and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG1-C2-Pfp ester primarily undergoes substitution reactions due to the presence of the reactive Pfp ester group. This group readily reacts with nucleophiles, such as amines and thiols, to form stable amide or thioester bonds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Catalysts: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)

    Conditions: Room temperature to moderate heating (25-60°C)

Major Products

The major products formed from reactions involving this compound are typically conjugates where the Pfp ester has been replaced by an amide or thioester bond. These products are crucial intermediates in the synthesis of antibody-drug conjugates.

Scientific Research Applications

Ald-Ph-amido-PEG1-C2-Pfp ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

    Biology: Employed in the creation of bioconjugates, such as enzyme-linked immunosorbent assay (ELISA) reagents and fluorescent probes.

    Medicine: Integral in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The non-cleavable PEG linker ensures the stability of the drug-antibody conjugate in the bloodstream.

    Industry: Utilized in the production of advanced materials and nanotechnology, where precise molecular assembly is required.

Mechanism of Action

The mechanism of action of Ald-Ph-amido-PEG1-C2-Pfp ester involves its role as a linker in bioconjugation processes. The Pfp ester group reacts with nucleophiles on the target molecule (e.g., an antibody), forming a stable covalent bond. This linkage allows for the precise attachment of therapeutic agents to antibodies, facilitating targeted drug delivery. The PEG unit enhances solubility and reduces immunogenicity, while the non-cleavable nature of the linker ensures the stability of the conjugate.

Comparison with Similar Compounds

Ald-Ph-amido-PEG1-C2-Pfp ester can be compared with other PEG-based linkers used in bioconjugation:

The uniqueness of this compound lies in its non-cleavable PEG linker and the highly reactive Pfp ester group, which together offer a robust and versatile tool for the synthesis of stable bioconjugates.

If you have any specific questions or need further details, feel free to ask!

Properties

CAS No.

2101206-67-9

Molecular Formula

C19H14F5NO5

Molecular Weight

431.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate

InChI

InChI=1S/C19H14F5NO5/c20-13-14(21)16(23)18(17(24)15(13)22)30-12(27)5-7-29-8-6-25-19(28)11-3-1-10(9-26)2-4-11/h1-4,9H,5-8H2,(H,25,28)

InChI Key

JUOKBCYOAVSJOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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